5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is a cyclohexenone derivative featuring a hydroxyl group at position 3 and a 3,4-dimethoxyphenyl substituent at position 3.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10,15H,5-6H2,1-2H3 |
InChI Key |
HHGCQGVWCGDBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions on the methoxy groups.
Major Products
Oxidation: Formation of 5-(3,4-Dimethoxyphenyl)-3-oxocyclohex-2-en-1-one.
Reduction: Formation of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While specific case studies and comprehensive data tables for the applications of "5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one" are not available within the provided search results, the information below synthesizes details on related compounds and their applications, which may provide insights:
General Information
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, also known as 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione, has the molecular formula and a molecular weight of 248.28 . The IUPAC name for this compound is 5-(3,4-dimethoxyphenyl)-1,3-cyclohexanedione .
Related Compounds and Applications
While there is no direct data for 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, the search results provide information on related compounds with similar structural features and potential applications:
- 3-Hydroxycyclohex-2-enone : This compound has the molecular formula and a molecular weight of 112.13 g/mol . It is listed as having potential use in scientific research .
- 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one : Displaying a similar structure, this compound is listed as an irritant and has the formula .
- 5-(3,4-Dimethoxyphenyl)pentanoic acid : This compound is offered to early discovery researchers as a unique chemical, but Sigma-Aldrich does not collect analytical data for it, and the buyer assumes responsibility for confirming its identity and purity .
- Flavonoids and Isoflavones : Several dimethoxy and dihydroxy isoflavones have demonstrated antibacterial activity . For instance, 7,4′-dimethoxy-5-hydroxyisoflavone and 5,4′-dihydroxy-7-methoxyisoflavone are examples of compounds with such activity .
- Multidrug Resistance (MDR) Modulators: Some dimethoxyphenyl compounds have been studied in the context of multidrug resistance. Specifically, they can affect the P-glycoprotein (P-gp), an ATP-dependent multidrug transporter . P-gp overexpression in tumor cells leads to resistance to anticancer drugs .
- 1,3,4-Oxadiazole derivatives : Compounds containing 1,3,4-oxadiazole cores exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
- 2-{[1-(benzenesulfonyl)-1,3-benzodiazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide : This compound, while structurally different, has applications in chemistry as a building block for synthesizing complex molecules, in biology for its potential antimicrobial and antiviral properties, and in medicine for its anticancer activity and potential use in drug development.
Potential Research Directions
Given the context provided by the related compounds, potential research directions for 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one could include:
- Antimicrobial Activity : Investigating its potential antibacterial and antifungal effects, possibly against drug-resistant strains .
- Anticancer Activity : Exploring its anticancer properties, particularly in the context of overcoming multidrug resistance in cancer cells .
- Chemical Synthesis : Utilizing it as a building block for synthesizing more complex molecules with potential biological activities.
- Anti-Inflammatory Applications : Some compounds containing similar structural motifs have shown anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one and selected analogs:
Structural and Functional Insights
Aromatic Substitution Patterns: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, which stabilize the aromatic ring and may enhance interactions with biological targets (e.g., enzymes or receptors) .
Cyclohexenone Core Modifications: The target compound’s 3-hydroxy group enables hydrogen bonding, improving solubility compared to non-hydroxylated analogs like 5,5-dimethyl-3-phenyl-2-cyclohexen-1-one (), which relies solely on hydrophobic interactions . The methylenedioxyphenyl derivative () features a fused oxygenated ring, which may confer unique π-π stacking or redox properties compared to dimethoxy substituents .
Biological Implications: While biological data for the target compound are unavailable, 5-(2-Cl-6-F-phenyl)-substituted cyclohexenone () demonstrates how halogenation can enhance binding to hydrophobic pockets in proteins . The absence of polar groups in 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one () limits its aqueous solubility, suggesting the target compound’s hydroxyl and methoxy groups may improve bioavailability .
Physicochemical Properties
- Polarity : The target compound’s hydroxyl and methoxy groups increase polarity compared to 5,5-dimethyl-3-phenyl-2-cyclohexen-1-one , which lacks oxygenated substituents .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, a compound belonging to the class of hydroxychalcones, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one is . Its structure features a cyclohexenone core substituted with a dimethoxyphenyl group. The presence of hydroxyl and methoxy groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 278.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow crystalline solid |
Antioxidant Activity
Research indicates that 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage.
- Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .
Anticancer Properties
The compound has been studied for its anticancer potential. It shows promise against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways .
Anti-inflammatory Effects
In addition to its antioxidant and anticancer activities, this compound exhibits anti-inflammatory effects.
- Mechanism : The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in human macrophage cell lines treated with the compound . This suggests a potential therapeutic role in inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that 5-(3,4-Dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one possesses antimicrobial properties against several bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : Claisen-Schmidt condensation is a viable approach, using 3,4-dimethoxybenzaldehyde and a cyclic ketone precursor under acidic or basic catalysis. Optimization involves varying solvents (ethanol, DMF), temperature (60–100°C), and catalysts (NaOH, piperidine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Analytical Validation : Confirm structure via H/C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stereochemical configuration of the cyclohexenone ring be determined?
- Techniques : Single-crystal X-ray diffraction is definitive for assigning stereochemistry. For example, in related compounds, torsion angles (e.g., C2-C1-C6-C5) and hydrogen-bonding networks (e.g., O–H···O interactions) resolve spatial arrangements .
- Alternative : Computational modeling (DFT calculations) paired with NOESY NMR can predict and validate configurations when crystals are unavailable .
Advanced Research Questions
Q. How do conflicting data on the compound’s bioactivity arise in pharmacological studies, and how can they be resolved?
- Case Study : Discrepancies in IC values (e.g., antioxidant vs. cytotoxic assays) may stem from assay conditions (e.g., DMSO solvent interference, cell line variability).
- Resolution : Standardize protocols (e.g., ≤0.1% DMSO, MTT assay validation across multiple cell lines) and use orthogonal assays (e.g., ROS detection vs. apoptosis markers) .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Design : Long-term microcosm studies simulating soil/water systems, with LC-MS/MS monitoring degradation products (e.g., demethylated or hydroxylated derivatives). Include abiotic controls (UV light, pH gradients) and biotic samples (microbial consortia) .
- Parameters : Measure half-life (), bioavailability (log P), and ecotoxicity (Daphnia magna assays) .
Q. How can enantiomeric purity be achieved and validated during synthesis?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes).
- Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry. For example, a 99% ee requires Δ[α] ≥ 0.5° (c=1, MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
